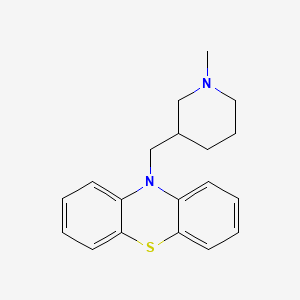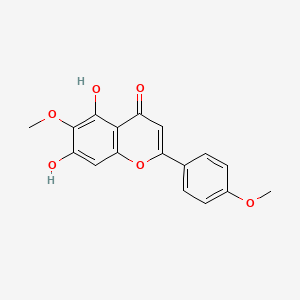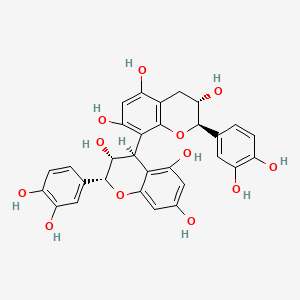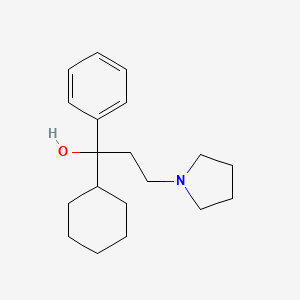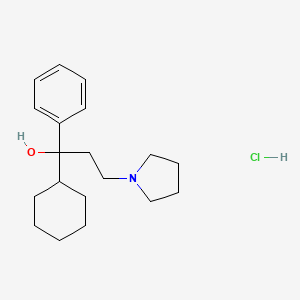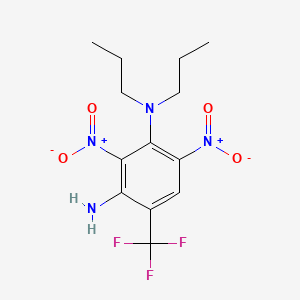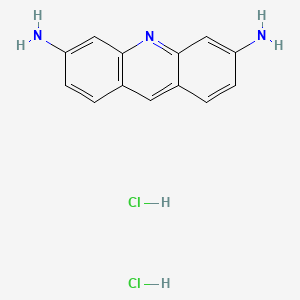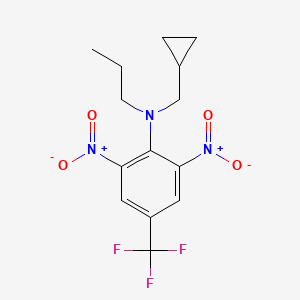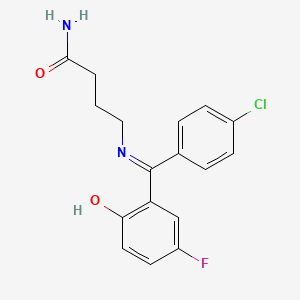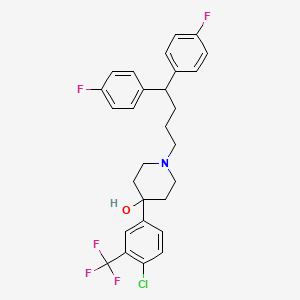
Penfluridol
Vue d'ensemble
Description
Penfluridol is a highly potent, first-generation diphenylbutylpiperidine antipsychotic . It is used clinically to treat chronic schizophrenia and related disorders . It works by blocking the action of dopamine, a chemical messenger in the brain that affects thoughts and mood .
Synthesis Analysis
The synthesis of Penfluridol involves several steps . The process begins with succinic anhydride and fluorobenzene undergoing infrared spectra, then decomposing with acid. The compound is then reduced in a solvent through a reducing agent. The compound then reacts through Friedel Crafts with fluorobenzene again, then reacts with ethyl chloroformate. The compound then reacts with a compound shown in formula (Ⅹ VII), undergoes hydrolysis, and is reduced with a reducing agent. The reduzate is then decomposed to collect Penfluridol .
Molecular Structure Analysis
The molecular formula of Penfluridol is C28H27ClF5NO . The average weight is 523.97 and the monoisotopic weight is 523.170133 .
Chemical Reactions Analysis
Penfluridol has been found to have robust antipsychotic efficacy and its effects last for several days after a single oral dose . It has also been found to have strong antitumor effects in various cancer cell lines such as breast, pancreatic, glioblastoma, and lung cancer cells via several distinct mechanisms .
Physical And Chemical Properties Analysis
Penfluridol is a white or off-white crystalline powder . It has a melting point of 105-107°C and a boiling point of 587.7±50.0 °C . It is soluble in methanol, ethanol, acetone, or chloroform, and almost insoluble in water .
Applications De Recherche Scientifique
Anticancer Agent
Penfluridol has been identified as a potential candidate for drug repurposing as an anticancer agent . It has shown strong antitumor effects in various cancer cell lines, such as breast, pancreatic, glioblastoma, and lung cancer cells . The anticancer effects of Penfluridol have been demonstrated in vivo, showing slight changes in the volume and weight of organs at doses tested in animals .
Treatment for Glioblastoma
Glioblastoma (GBM) is an incurable brain tumor with a low survival rate . Penfluridol has shown potential in treating this condition, making it a promising candidate for further research in this field .
Treatment for Breast Cancer
Penfluridol has shown potential in treating metastasis of breast cancer to the brain . This is a significant development, as breast cancer is the most diagnosed cancer and is the second leading cause of death .
Treatment for Pancreatic Cancer
Pancreatic cancer is one of the leading causes of cancer-related death . Penfluridol has shown potential in treating this condition, which is often diagnosed at late stages and is almost resistant to chemotherapies .
Antimicrobial Agent
Penfluridol has shown strong antimicrobial activity against Staphylococcus aureus and its clinical isolates . It has been found to significantly inhibit biofilm formation and eradicate preformed biofilms of S. aureus in a dose-dependent manner .
Treatment for Methicillin-Resistant Staphylococcus Aureus (MRSA)
Penfluridol has shown effectiveness in killing MRSA persister cells and has demonstrated considerable efficacy in a mouse model of subcutaneous abscess, skin wound infection, and acute peritonitis caused by MRSA .
Antipsychotic Agent
Penfluridol is a first-generation diphenylbutylpiperidine with robust antipsychotic efficacy . Its effects last for several days after a single oral dose, and it can be administered once a week to provide better compliance and symptom control .
Antibiofilm Agent
Penfluridol has shown potential in inhibiting the formation of biofilms, which are known to increase antibiotic resistance . This makes it a promising candidate for further research in the field of antibiofilm agents .
Mécanisme D'action
Target of Action
Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, primarily targets dopamine receptors . It binds to the dopamine receptor (D1, D2, D3, and D4) and exerts its antipsychotic activity by blocking the dopamine projections in the limbic system and in the mesocortical area . It also targets DRD2, a dopamine receptor, which has been associated with its anticancer effects .
Mode of Action
Penfluridol works by blocking the postsynaptic dopamine receptor in the mesolimbic dopaminergic system and inhibiting the release of hypothalamic and hypophyseal hormones . This interaction with its targets leads to changes in the neurotransmitter levels in the brain, which can help manage symptoms of psychotic disorders .
Biochemical Pathways
It has been found that penfluridol can suppress cell proliferation, which plays a pivotal role in tumorigenesis . In addition, Penfluridol has been shown to induce bacterial membrane permeability and ATP release, leading to membrane disruption .
Pharmacokinetics
Penfluridol is known for its extremely long-lasting effects. It has an extended elimination half-life (approximately 66 hours), and the effect of a single dose can last for several days . This long-lasting effect allows Penfluridol to be administered orally as tablets only once a week .
Result of Action
The molecular and cellular effects of Penfluridol’s action are diverse. In the context of its antipsychotic use, it alters the neurotransmitter levels in the brain, helping to manage symptoms of psychotic disorders . In terms of its potential anticancer effects, Penfluridol has been found to suppress cell proliferation in various cancer cell lines . It also disrupts bacterial cell membranes, leading to cell death .
Safety and Hazards
Orientations Futures
Penfluridol has drawn much attention as a potentially novel anti-tumor agent . It has been found to effectively reduce the growth of primary TNBC tumors and especially metastatic growth in the brain by inhibiting integrin signaling . Therefore, it prompts further preclinical investigation into repurposing Penfluridol for the treatment of metastatic TNBC . Another study found that Penfluridol can significantly inhibit esophageal cancer growth, suggesting it may have broad anti-tumor effects .
Propriétés
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLAAYDRRZXJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049021 | |
| Record name | Penfluridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penfluridol | |
CAS RN |
26864-56-2 | |
| Record name | Penfluridol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26864-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penfluridol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026864562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penfluridol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENFLURIDOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Penfluridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penfluridol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENFLURIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TLU22Q8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



